molecular formula C16H14N2O3S B6119514 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one

2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No. B6119514
M. Wt: 314.4 g/mol
InChI Key: GSBXNDNIRGRBKE-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one can have a range of biochemical and physiological effects, including:
1. Inhibition of enzyme activity: This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
2. Modulation of receptor activity: Research has demonstrated that 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one can modulate the activity of various receptors, including GABA and adenosine receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its high potency and specificity. This compound has been shown to exhibit potent biological activity at relatively low concentrations, making it a valuable tool for investigating various biochemical and physiological processes.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its solubility in non-polar solvents is relatively low, which can limit its use in certain types of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research involving 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, in order to better understand its biological effects.
2. Exploration of the potential therapeutic applications of this compound, particularly in the areas of antimicrobial and anticancer therapy.
3. Investigation of the structure-activity relationships of this compound, in order to develop more potent and selective analogs.
In conclusion, 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one is a valuable tool for investigating various biochemical and physiological processes. Its unique chemical properties make it a promising candidate for future scientific research, particularly in the areas of antimicrobial and anticancer therapy. Further studies on the mechanism of action and structure-activity relationships of this compound are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one involves the reaction of 2-furylacetaldehyde and 4-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that is soluble in polar solvents such as water and ethanol.

Scientific Research Applications

2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one has been used in a variety of scientific research applications, including:
1. Antimicrobial activity: Studies have shown that this compound exhibits potent antimicrobial activity against a wide range of bacteria and fungi.
2. Anticancer activity: Research has demonstrated that 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one has the potential to inhibit the growth of cancer cells.
3. Anti-inflammatory activity: This compound has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

properties

IUPAC Name

(5E)-2-(furan-2-ylmethylimino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-6-4-11(5-7-12)9-14-15(19)18-16(22-14)17-10-13-3-2-8-21-13/h2-9H,10H2,1H3,(H,17,18,19)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBXNDNIRGRBKE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=NCC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=NCC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,5E)-2-[(furan-2-ylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one

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